molecular formula C13H17BrO2 B13546287 1-(((2-Bromocyclopentyl)oxy)methyl)-3-methoxybenzene

1-(((2-Bromocyclopentyl)oxy)methyl)-3-methoxybenzene

Cat. No.: B13546287
M. Wt: 285.18 g/mol
InChI Key: NKYSUMDNEJGMCB-UHFFFAOYSA-N
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Description

1-(((2-Bromocyclopentyl)oxy)methyl)-3-methoxybenzene is an organic compound that features a brominated cyclopentane ring attached to a methoxybenzene moiety through an oxy-methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((2-Bromocyclopentyl)oxy)methyl)-3-methoxybenzene typically involves the following steps:

    Bromination of Cyclopentane: Cyclopentane is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 2-bromocyclopentane.

    Formation of Oxy-Methyl Linkage: The 2-bromocyclopentane is then reacted with formaldehyde (CH2O) in the presence of a base such as sodium hydroxide (NaOH) to form 2-bromocyclopentyl methanol.

    Etherification: The final step involves the reaction of 2-bromocyclopentyl methanol with 3-methoxybenzene in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(((2-Bromocyclopentyl)oxy)methyl)-3-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like NaOH, KCN, or NH3 in polar solvents such as water or ethanol.

    Oxidation: KMnO4 or CrO3 in acidic or basic conditions.

    Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of hydroxyl, cyano, or amino derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-(((2-Bromocyclopentyl)oxy)methyl)-3-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(((2-Bromocyclopentyl)oxy)methyl)-3-methoxybenzene involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(((2-Chlorocyclopentyl)oxy)methyl)-3-methoxybenzene
  • 1-(((2-Fluorocyclopentyl)oxy)methyl)-3-methoxybenzene
  • 1-(((2-Iodocyclopentyl)oxy)methyl)-3-methoxybenzene

Uniqueness

1-(((2-Bromocyclopentyl)oxy)methyl)-3-methoxybenzene is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs

Properties

Molecular Formula

C13H17BrO2

Molecular Weight

285.18 g/mol

IUPAC Name

1-[(2-bromocyclopentyl)oxymethyl]-3-methoxybenzene

InChI

InChI=1S/C13H17BrO2/c1-15-11-5-2-4-10(8-11)9-16-13-7-3-6-12(13)14/h2,4-5,8,12-13H,3,6-7,9H2,1H3

InChI Key

NKYSUMDNEJGMCB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)COC2CCCC2Br

Origin of Product

United States

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